molecular formula C6H11ClF3NO B2460514 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride CAS No. 2408968-79-4

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride

Cat. No. B2460514
CAS RN: 2408968-79-4
M. Wt: 205.61
InChI Key: JCCPQQCHGXXVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. The compound was first synthesized in 1995 by a team of researchers led by David E. Nichols. TCB-2 has been studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride has also been shown to have affinity for other serotonin receptors, including 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
Studies have shown that 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride can produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. The compound has also been shown to increase the release of certain neurotransmitters, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, the compound also has several limitations, including its relatively short half-life and potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride. One area of interest is the development of more selective and potent analogs of the compound for use in the treatment of neurological disorders. Another area of research is the investigation of the potential neuroprotective effects of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride and its potential for use in the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to produce 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4-methylenedioxyphenyl)-2-amino-propane, which is further reacted with trifluoroacetic anhydride to produce 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride.

Scientific Research Applications

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. The compound has also been shown to have potential as a neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-4(2-5)3-10;/h4,11H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCPQQCHGXXVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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